5-hydroxymethyl-3-methyl-5H-furan-2-one
Overview
Description
5-Hydroxymethyl-3-methyl-5H-furan-2-one is an organic compound that belongs to the class of furan derivatives It is a five-membered lactone with a hydroxymethyl group and a methyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxymethyl-3-methyl-5H-furan-2-one can be synthesized through several methods. One common approach involves the reaction of 5-hydroxymethylfurfural with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . Another method employs α-methyl-γ-butyrolactone as the starting reagent, resulting in a high yield of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 5-hydroxymethylfurfural. This process uses heterogeneous metal catalysts, such as nickel or rhenium, supported on titanium dioxide, under carefully controlled pH conditions . The reaction is carried out in aqueous solutions to achieve high yields of the target compound.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxymethyl-3-methyl-5H-furan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid or further to 2,5-furandicarboxylic acid . Reduction reactions can convert it into 2,5-bis(hydroxymethyl)furan .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium perborate for oxidation, and bimetallic nickel-rhenium catalysts for hydrogenation . These reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products: The major products formed from the reactions of this compound include 5-hydroxymethyl-2-furancarboxylic acid, 2,5-furandicarboxylic acid, and 2,5-bis(hydroxymethyl)furan .
Scientific Research Applications
5-Hydroxymethyl-3-methyl-5H-furan-2-one has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the fragmentation mechanisms of five-membered lactones . In biology, it is investigated for its potential as an antiviral agent and its role in various biochemical pathways . In medicine, it is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities . In industry, it is used in the production of biofuels and renewable chemicals from biomass .
Mechanism of Action
The mechanism of action of 5-hydroxymethyl-3-methyl-5H-furan-2-one involves its interaction with various molecular targets and pathways. For example, its oxidation reactions are catalyzed by enzymes such as hydroxymethylfurfural oxidase, which converts it into 2,5-furandicarboxylic acid through a series of oxidation steps . The compound’s reactivity is influenced by the presence of functional groups, such as the hydroxymethyl and methyl groups, which participate in nucleophilic and electrophilic reactions .
Comparison with Similar Compounds
5-Hydroxymethyl-3-methyl-5H-furan-2-one can be compared with other similar compounds, such as 5-hydroxymethylfurfural and 3-methyl-2(5H)-furanone. While 5-hydroxymethylfurfural is a precursor to this compound, it lacks the methyl group that imparts unique chemical properties to the latter . 3-Methyl-2(5H)-furanone, on the other hand, is structurally similar but does not possess the hydroxymethyl group, which is crucial for certain chemical reactions and applications .
List of Similar Compounds:- 5-Hydroxymethylfurfural
- 3-Methyl-2(5H)-furanone
- 2-Methyl-2-butenolide
- 2-Methylbut-2-en-4-olide
- 4-Hydroxy-2-methyl-2-butenoic acid γ-lactone
Properties
IUPAC Name |
2-(hydroxymethyl)-4-methyl-2H-furan-5-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-2-5(3-7)9-6(4)8/h2,5,7H,3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNBMJOKKPTSEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00532053 | |
Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77120-83-3 | |
Record name | 5-(Hydroxymethyl)-3-methylfuran-2(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00532053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.